

Didodecyl disulfide intercalated layered double hydroxides LDHs

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Compound Focus: Didodecyl disulfide

CAS No.: 2757-37-1

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Fundamental Concepts and Rationale

Layered Double Hydroxides (LDHs) are a class of ionic solids with a layered structure. Their general formula is $[M^{2+}_x M^{3+}_y (OH)_z]^{n+} (A^{n-})_{x/n} \cdot yH_2O$, where M^{2+} and M^{3+} are metal cations and A^{n-} is an interlayer anion that balances the charge [1]. The intercalation of organic anions into LDHs is a common strategy to create hybrid organic-inorganic materials with new functionalities [2].

Didodecyl Disulfide (DDDS) is an organic compound with the formula $C_{24}H_{50}S_2$ and a molecular weight of 402.78 g/mol [3]. It is also known as dilauryl disulfide. The disulfide bond in its structure can be of interest for redox-responsive applications.

The rationale for intercalating **didodecyl disulfide** into LDHs would be to combine the properties of both components, potentially leading to applications in areas such as:

- **Controlled Drug Delivery:** Creating a redox-responsive release system, as the disulfide bond can be cleaved in a reducing environment (e.g., inside cancer cells).
- **Antioxidant Additives:** Stabilizing the organic molecule and controlling its release in cosmetic or food formulations.
- **Advanced Catalysis:** Utilizing the sulfur groups for specific catalytic processes.

Summary of Potential Applications & Data

While quantitative data for DDDS-LDH is unavailable, the table below outlines potential applications and the hypothesized role of DDDS intercalation, based on the behavior of similar LDH systems.

Application Area	Hypothesized Function of DDDS-LDH	Key Performance Indicators (to be measured)	Reference Systems / Analogues
Drug Delivery	Redox-responsive carrier for hydrophobic drugs.	Drug loading capacity, release profile under reducing conditions (e.g., with glutathione), cellular uptake efficiency.	LDHs intercalated with ibuprofen or DNA for controlled release [1].
Antioxidant Additive	Stabilized and controlled release of antioxidant species.	Oxidation induction time, radical scavenging activity, thermal stability.	LDHs used as stabilizers and carriers in cosmetics and foods [4].
Environmental Sorbent	Sorbent for heavy metals or organic pollutants.	Sorption capacity, regeneration capability, selectivity.	LDHs intercalated with EDTA for heavy metal uptake [2].

Proposed Experimental Protocol

Due to the lack of a specific protocol, the following is a detailed, general methodology for the synthesis and characterization of DDDS-LDH, which you can adapt in the lab.

Synthesis of DDDS-LDH via Co-precipitation

This is a common method for preparing organo-LDHs [2].

- **Solution Preparation:**
 - **Solution A (Metal Salt Solution):** Dissolve magnesium nitrate ($Mg(NO_3)_2 \cdot 6H_2O$) and aluminum nitrate ($Al(NO_3)_3 \cdot 9H_2O$) in deionized water (degassed with N_2 for 15 min) with a Mg^{2+}/Al^{3+} molar ratio of 2:1. The total metal ion concentration should be 1.0 M.

- **Solution B (Alkali Solution):** Dissolve sodium hydroxide (NaOH) and an excess of **Didodecyl Disulfide** (you may need to first solubilize DDDS in a minimal amount of ethanol due to its hydrophobicity [3]) in deionized water. The OH^- concentration should be twice the concentration of the trivalent metal ion (Al^{3+}) in Solution A to ensure complete precipitation.
- **Synthesis Procedure:** a. Place a beaker with 100 mL of deionized water (also degassed) in a water bath at 30°C under a N_2 atmosphere and vigorous stirring. b. Simultaneously add **Solution A** and **Solution B** to the beaker dropwise using separate burettes or peristaltic pumps, maintaining a constant pH of 10.0 ± 0.2 by adjusting the relative addition rates. c. After the addition is complete, continue stirring the resulting slurry for 18-24 hours at 30°C under N_2 to facilitate crystal aging. d. Recover the solid product by centrifugation, and wash it repeatedly with deionized water and ethanol until the supernatant pH is neutral (pH ~ 7). e. Dry the final product in a vacuum oven at 60°C for 12 hours. f. Gently grind the dried powder to obtain the final DDDS-LDH.

Characterization Methods

- **X-ray Diffraction (XRD):** Analyze the basal spacing (d_{003} reflection). An increase compared to carbonate-LDH (typically ~ 0.76 nm [5]) confirms the intercalation of the larger DDDS anion.
- **Fourier-Transform Infrared Spectroscopy (FTIR):** Look for the characteristic S-S stretching vibration (~ 500 cm^{-1}) and C-S stretches (~ 600 - 700 cm^{-1}) in the DDDS-LDH spectrum, confirming the presence of the organic molecule within the LDH.
- **Thermogravimetric Analysis (TGA):** Determine the thermal stability and quantify the organic content by measuring the weight loss in the temperature range corresponding to DDDS decomposition.
- **Elemental Analysis:** Measure the C, H, and S content to determine the exact chemical composition and confirm the success of intercalation.

The following diagram illustrates the core synthesis and characterization workflow.



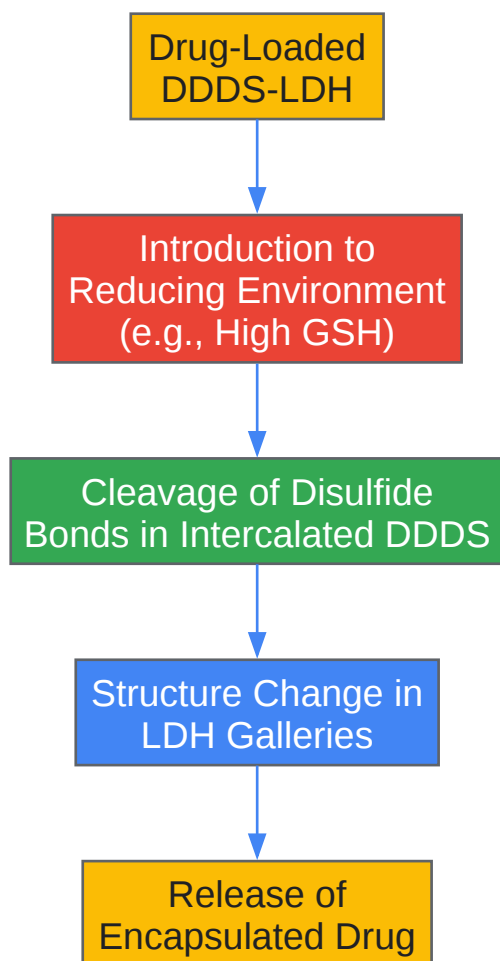
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Suggested Application Workflow: Drug Loading & Release

Based on the hypothesized drug delivery application, here is a potential protocol for testing the material.

- **Drug Loading:** Incubate the synthesized DDDS-LDH (100 mg) with a solution of a model hydrophobic drug (e.g., 50 mL of a 1 mM solution in phosphate-buffered saline (PBS) with 1% v/v DMSO) for 48 hours in the dark at 37°C. Separate the solid by centrifugation and analyze the supernatant via UV-Vis spectroscopy to determine the drug loading capacity.
- **In-vitro Release Study:**
 - Re-disperse the drug-loaded DDDS-LDH in PBS (pH 7.4).
 - Divide the suspension into two sets:
 - **Set 1 (Control):** Incubate with standard PBS.
 - **Set 2 (Redox-Trigger):** Incubate with PBS containing 10 mM Glutathione (GSH), a common biological reducing agent.
 - At predetermined time intervals, take samples, centrifuge, and measure the drug concentration in the supernatant to build a release profile.

The conceptual pathway for the redox-responsive release is outlined below.



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Important Notes & Limitations

- **Speculative Nature:** The information and protocols provided are based on analogous LDH systems and the known chemistry of the components, as direct literature on DDDS-LDH was not found.
- **Synthesis Challenge:** The hydrophobic nature of DDDS [3] may present a significant challenge for its intercalation into the hydrophilic interlayer space of LDHs. Optimization of synthesis conditions (e.g., using ultrasound, different solvents, or reconstruction methods) will likely be necessary.
- **Characterization is Key:** Thorough characterization, as outlined above, is absolutely essential to confirm that intercalation has occurred and not just surface adsorption.

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